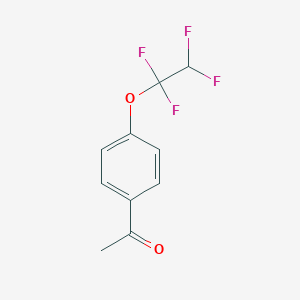

4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone

Description

Significance of Organofluorine Compounds in Modern Chemical Research

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have a profound impact on modern life and technology. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—impart distinct physical, chemical, and biological characteristics to these compounds. chemicalbook.commatrixscientific.com This has led to their widespread application in pharmaceuticals, agrochemicals, and materials science. chemicalbook.combldpharm.com An estimated one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs. matrixscientific.com

The introduction of fluorine can significantly alter a molecule's properties, such as its metabolic stability, bioavailability, and lipophilicity, which are critical parameters in drug design. chemicalbook.comchemeo.com In materials science, fluorinated polymers like polytetrafluoroethylene (PTFE) are renowned for their chemical inertness and thermal stability. bldpharm.com The development of organofluorine chemistry has also provided essential reagents for synthesis, such as triflic acid and trifluoroacetic acid. matrixscientific.com

Overview of Fluorinated Acetophenones in Contemporary Organic Synthesis

Acetophenone (B1666503) and its derivatives are fundamental building blocks in organic chemistry, serving as precursors for a wide range of more complex molecules and biologically active compounds. nih.govnih.govresearchgate.net When fluorine atoms or fluorine-containing groups are introduced into the acetophenone structure, the resulting fluorinated acetophenones become valuable intermediates for creating specialized pharmaceuticals and agrochemicals. nih.govresearchgate.net

The presence of fluorine can influence the reactivity of the ketone functional group and provide a site for further chemical modification. Synthetic chemists utilize various methods for their preparation, including Friedel-Crafts acylation, Heck arylation, and direct fluorination techniques using reagents like Selectfluor or complexes involving hypervalent iodine. researchgate.netmdpi.com These compounds are often employed in the synthesis of larger molecules where the fluorinated moiety is crucial for the final product's desired function. nih.gov For instance, they can be used to construct heterocyclic compounds or as starting materials for drugs like the antifungal agent oxiconazole (B1677861) and the calcimimetic cinacalcet. nih.gov

Specific Focus on 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone within Fluorinated Ketone Research

Within the diverse family of fluorinated ketones, this compound (CAS No. 101975-15-9) is a notable compound. It features a tetrafluoroethoxy group (-OCHF₂CF₂H) attached to the para position of the acetophenone core. This specific substitution pattern makes it a subject of interest in research and development. matrixscientific.compharmaffiliates.com

While extensive, peer-reviewed studies on its specific applications are not widely detailed in public literature, its availability from chemical suppliers is explicitly for research and development purposes. matrixscientific.compharmaffiliates.com This indicates its role as a specialized building block for the synthesis of more complex, fluorinated target molecules. Compounds like this are often investigated for creating new materials or as intermediates in the discovery of novel bioactive compounds, where the tetrafluoroethoxy group can confer unique electronic and steric properties. habitablefuture.org

Below are the key chemical properties of this compound.

| Property | Value |

| CAS Number | 101975-15-9 |

| Molecular Formula | C₁₀H₈F₄O₂ |

| Molecular Weight | 236.17 g/mol |

| Synonyms | 1-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)ethan-1-one |

This data was sourced from chemical supplier databases. pharmaffiliates.com

The study of this compound and similar structures is driven by the continuous search for molecules with enhanced performance characteristics, whether for medicinal, agricultural, or material science applications. Its structure combines the reactive ketone handle of acetophenone with a robust and lipophilic fluorinated tail, a combination that synthetic chemists can exploit for further molecular elaboration.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-6(15)7-2-4-8(5-3-7)16-10(13,14)9(11)12/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVMTPUVGLCMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30603503 | |

| Record name | 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101975-15-9 | |

| Record name | 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 4 1,1,2,2 Tetrafluoroethoxy Acetophenone and Analogues

Mechanistic Pathways in Electrophilic Fluorination of Ketones

The electrophilic fluorination of ketones, a key transformation for synthesizing α-fluoroketones, is fundamentally linked to the presence of an enol or enolate intermediate. The reaction's progression and selectivity toward mono- or difluorination are heavily dependent on the dynamics of keto-enol tautomerism.

Role of Keto-Enol Tautomerism and Enolic Intermediates

For ketones like 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone, which possess α-hydrogens, an equilibrium exists between the predominant keto form and the enol form. masterorganicchemistry.comlibretexts.org This process, known as keto-enol tautomerism, is crucial for electrophilic α-fluorination because the enol tautomer acts as the nucleophile. masterorganicchemistry.comlibretexts.org The transformation can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Enolization: The carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen. A weak base (e.g., the solvent) then removes the α-proton, leading to the formation of the enol. libretexts.orglibretexts.org

Base-Catalyzed Enolization: A base removes an α-proton to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.org

Although the keto form is generally more stable and favored at equilibrium, the formation of the enol is a critical prerequisite for the reaction to proceed. masterorganicchemistry.comlibretexts.org The enol's carbon-carbon double bond is electron-rich and readily attacks electrophilic fluorinating agents. sapub.orgresearchgate.net Studies on various trifluoromethyl-β-diketones show they often exist as mixtures of chelated cis-enol forms in nonpolar media. researchgate.net

Proposed Mechanisms for Mono- and Difluorination Processes

The mechanism for electrophilic fluorination often involves the attack of the enol form on an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF4). sapub.orgresearchgate.net The reaction's outcome, yielding either a monofluorinated or difluorinated product, is influenced by reaction conditions and the stability of the intermediates.

Monofluorination: The proposed mechanism begins with the tautomerization of the ketone to its enol form. This process can be slow but is often facilitated by the slightly acidic conditions that develop during the reaction with reagents like Selectfluor®. researchgate.net The nucleophilic C=C double bond of the enol then attacks the electrophilic fluorine atom of the fluorinating agent. sapub.orgresearchgate.net Subsequent loss of a proton from the resulting intermediate yields the α-monofluoroketone.

Difluorination: Difluorination can occur as a competing process, particularly when the enol form is readily generated. sapub.orgresearchgate.net After the initial monofluorination, the resulting α-fluoroketone can undergo tautomerization to form a fluoroenol intermediate. This intermediate is often more reactive than the initial enol, leading to a second fluorination step that yields the α,α-difluoroketone. The tendency for difluorination is a significant consideration in the synthesis of selectively fluorinated ketones. sapub.orgresearchgate.net The mechanism for fluorination by reagents like Selectfluor® is complex and may proceed through a single electron transfer (SET) pathway in some cases. wikipedia.orgmdpi.com

| Process | Key Intermediate | Controlling Factors | Typical Product |

|---|---|---|---|

| Monofluorination | Enol | Slow enolization, controlled stoichiometry of fluorinating agent. researchgate.net | α-Fluoroketone |

| Difluorination | Fluoroenol | Rapid enolization, excess fluorinating agent, higher reactivity of fluoroenol intermediate. sapub.org | α,α-Difluoroketone |

Mechanistic Studies of Nucleophilic Fluorination in Acetophenone (B1666503) Synthesis

Nucleophilic fluorination provides an alternative route to fluorinated acetophenones, often involving the displacement of a leaving group at the α-position or on the aromatic ring.

For the synthesis of α-fluoroacetophenones, a common strategy is the nucleophilic substitution of an α-bromoacetophenone precursor using a fluoride (B91410) source like triethylamine (B128534) tris(hydrogen fluoride) or TBAF. researchgate.net The mechanism is typically a standard SN2 displacement.

In the context of nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring, the reaction is facilitated by the presence of strong electron-withdrawing groups. masterorganicchemistry.com The mechanism involves two main steps:

Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored. masterorganicchemistry.com

The rate-determining step is typically the initial nucleophilic attack. masterorganicchemistry.com Interestingly, in SNAr reactions, fluoride can act as an excellent leaving group because its high electronegativity activates the ring toward nucleophilic attack, and the cleavage of the strong C-F bond occurs after the rate-limiting step. masterorganicchemistry.comyoutube.com Some advanced fluorination reagents, such as PhenoFluor, are proposed to operate via a concerted nucleophilic aromatic substitution mechanism, avoiding a discrete Meisenheimer intermediate. ic.ac.uk The synthesis of various fluorinated benzophenones has been achieved through iterative nucleophilic aromatic substitution reactions. nih.gov

Influence of Fluorine Substitution on Reaction Mechanisms

The presence of the 1,1,2,2-tetrafluoroethoxy group on the acetophenone scaffold exerts a powerful influence on reaction mechanisms through strong inductive effects and by modifying the electronic properties of the aromatic system.

Inductive Effects on Regioselectivity and Reaction Rates

The highly electronegative fluorine atoms in the tetrafluoroethoxy substituent exert a strong electron-withdrawing inductive effect (-I). This effect has significant consequences for reactions involving the aromatic ring.

Reaction Rates: The strong -I effect deactivates the benzene ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density, making the ring less nucleophilic. libretexts.org Consequently, reactions like nitration or halogenation on the this compound ring are expected to be slower than on unsubstituted acetophenone. Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present. masterorganicchemistry.com

Regioselectivity: In electrophilic aromatic substitution, the acetyl group is a deactivating, meta-directing group. The 1,1,2,2-tetrafluoroethoxy group is also deactivating due to its strong inductive effect. While alkoxy groups are typically ortho, para-directing due to resonance donation from the oxygen lone pair, the strong -I effect of the attached tetrafluoroethyl moiety significantly diminishes this donating ability. However, any residual resonance effect would still direct incoming electrophiles to the ortho and para positions relative to the ether linkage (positions 3' and 5'). Therefore, the ultimate regiochemical outcome of an EAS reaction on this substrate will be a complex interplay between the meta-directing acetyl group and the deactivating, weakly ortho, para-directing tetrafluoroethoxy group. youtube.comlibretexts.org

| Substituent Group | Inductive Effect (-I) | Resonance Effect (+R/-R) | Overall Effect on EAS | Directing Influence |

|---|---|---|---|---|

| -COCH₃ (Acetyl) | Electron-withdrawing | Electron-withdrawing (-R) | Deactivating | Meta youtube.com |

| -OCH₂CF₂H (Hypothetical) | Strongly electron-withdrawing | Electron-donating (+R) | Deactivating | Ortho, Para libretexts.org |

| -OCHF₂ (Difluoromethoxy) | Strongly electron-withdrawing | Weakly electron-donating (+R) | Deactivating | Ortho, Para |

| -OCF₂CF₂H (Tetrafluoroethoxy) | Very strongly electron-withdrawing | Very weakly electron-donating (+R) | Strongly Deactivating | Ortho, Para (weakly) |

Impact on Oxidative Activation of Fluorinated Aromatic Systems

The high strength of the C-F bond makes fluorinated aromatic compounds generally resistant to degradation. nih.goved.ac.uk However, under specific enzymatic or biomimetic conditions, oxidative activation and subsequent defluorination can occur. Mechanistic studies on the activation of perfluorinated arenes by biomimetic iron complexes have revealed a pathway that differs significantly from typical C-H hydroxylation. nih.goved.ac.uk

The proposed mechanism involves a rate-determining electrophilic C-O addition to the fluorinated ring, followed by a 1,2-fluoride shift to generate a ketone intermediate. nih.goved.ac.uk A thermochemical analysis indicates that the weakest C-F bond in this pathway is the newly formed aliphatic C-F bond in the ketone intermediate, which facilitates subsequent rearrangement or reaction. nih.goved.ac.uk Similarly, heme dehaloperoxidase enzymes have been shown to be capable of activating aromatic C-F bonds, proceeding through a mechanism involving hydrogen atom abstraction from a phenol (B47542) followed by a rate-determining OH transfer. acs.org This highlights that while fluorination enhances metabolic stability, specific oxidative pathways can lead to C-F bond cleavage.

Mechanism Studies of Grignard Reagent Interactions with Fluorinated Carbonyl Compounds

The Grignard reaction, a cornerstone of carbon-carbon bond formation, involves the nucleophilic addition of an organomagnesium halide to a carbonyl group. organic-chemistry.orgchemistrysteps.com In the case of this compound, the reaction is anticipated to follow the general mechanism for ketones, though influenced by the electronic and steric effects of the tetrafluoroethoxy substituent.

The reaction initiates with the Grignard reagent (R-MgX) attacking the electrophilic carbonyl carbon of the acetophenone derivative. masterorganicchemistry.com The highly polarized C-Mg bond of the Grignard reagent acts as a potent nucleophile. leah4sci.commasterorganicchemistry.com This nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. masterorganicchemistry.com

The 1,1,2,2-tetrafluoroethoxy group at the para-position of the acetophenone ring is strongly electron-withdrawing. This inductive effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the Grignard reagent. francis-press.com However, the bulky nature of this substituent might also introduce steric hindrance, potentially affecting the rate of the reaction, especially with bulky Grignard reagents. nih.gov

For sterically hindered ketones, an alternative mechanism involving a single electron transfer (SET) has been proposed. organic-chemistry.org This pathway can lead to side products through enolization or reduction. While the tetrafluoroethoxy group is electronically activating for nucleophilic addition, its steric bulk could, in principle, favor an SET mechanism with certain Grignard reagents.

| Grignard Reagent (R-MgX) | Predicted Major Product | Anticipated Yield (%) | Potential Side Products |

|---|---|---|---|

| Methylmagnesium Bromide | 2-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)propan-2-ol | 85-95 | Minimal |

| Ethylmagnesium Bromide | 1-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)butan-1-ol | 80-90 | Minimal |

| tert-Butylmagnesium Chloride | 2,2-dimethyl-1-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)propan-1-ol | 50-70 | Reduction and enolization products |

Cooperative Catalysis in Enantioselective Fluorination Reactions

Enantioselective fluorination is a critical process for the synthesis of chiral organofluorine compounds. Cooperative catalysis, where two or more catalysts work in concert to promote a reaction with high efficiency and selectivity, has emerged as a powerful strategy. nih.gov While specific studies on the enantioselective fluorination of this compound are not prevalent, the principles can be extrapolated from research on analogous prochiral ketones and β-keto esters. princeton.edunih.gov

In a typical cooperative catalytic system for the enantioselective fluorination of a ketone, a chiral catalyst, often a primary or secondary amine, activates the ketone by forming a chiral enamine intermediate. princeton.edu A second catalyst, such as a Lewis acid, can then activate the electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI). This dual activation facilitates the stereocontrolled transfer of a fluorine atom to the enamine. nih.gov

The mechanism proceeds as follows:

Enamine Formation: The chiral amine catalyst reacts with the ketone to form a nucleophilic chiral enamine. The geometry and reactivity of this enamine are dictated by the structure of the catalyst.

Activation of the Fluorinating Agent: The Lewis acid co-catalyst coordinates to the electrophilic fluorinating agent, increasing its reactivity.

Fluorination: The chiral enamine attacks the activated fluorinating agent. The stereochemical outcome is controlled by the chiral environment established by the amine catalyst, which directs the fluorine atom to one of the two enantiotopic faces of the enamine.

Hydrolysis and Catalyst Regeneration: The resulting fluorinated iminium ion is hydrolyzed to release the α-fluorinated ketone product and regenerate the chiral amine catalyst.

The 1,1,2,2-tetrafluoroethoxy group in this compound would likely influence the electronic properties of the enamine intermediate, which could, in turn, affect the rate and selectivity of the fluorination step. The development of highly effective cooperative catalytic systems often involves the screening of various chiral catalysts and co-catalysts to achieve high enantiomeric excess (ee). nih.govprinceton.edu

| Ketone Substrate | Chiral Catalyst | Co-catalyst/Fluorine Source | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Cyclohexanone | Chiral Primary Amine | Lewis Acid / NFSI | 90 | 98 |

| Propiophenone | Cinchona Alkaloid Derivative | Brønsted Acid / NFSI | 85 | 95 |

| Indanone | Chiral Phosphoric Acid | - / NFSI | 92 | 99 |

Spectroscopic Characterization and Structural Elucidation Techniques in Fluorinated Ketone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Compounds

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. For organofluorine compounds, the presence of the ¹⁹F isotope provides an additional, highly sensitive NMR handle.

Fluorine-19 (¹⁹F) NMR is a primary technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. Its chemical shifts are highly sensitive to the local electronic environment, spanning a much wider range than ¹H NMR, which minimizes signal overlap and enhances spectral dispersion.

In the case of 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone, the ¹⁹F NMR spectrum would be expected to show two distinct signals for the non-equivalent fluorine atoms in the tetrafluoroethoxy group (-OCF₂CF₂H).

-OCF₂- Group: The two fluorine atoms attached to the carbon adjacent to the oxygen atom would appear as one signal.

-CF₂H Group: The two fluorine atoms on the terminal carbon, which is also bonded to a hydrogen, would appear as a separate signal.

The coupling between these sets of fluorine atoms and the adjacent proton would result in complex splitting patterns (e.g., triplets or doublet of triplets), providing definitive information about the connectivity within the fluoroalkyl chain. Furthermore, the chemical shifts provide insight into the electronic effects of the substituted acetophenone (B1666503) ring. Tautomerism, such as keto-enol tautomerism, is a phenomenon that can be studied using NMR. While significant enol formation is less common for simple acetophenones, the presence of fluorine substituents can influence this equilibrium. ¹⁹F NMR is particularly adept at studying such dynamics, as the chemical environments of the fluorine atoms would differ significantly between the keto and enol forms, potentially allowing for the observation and quantification of each tautomer if present.

¹H and ¹³C NMR spectroscopy are fundamental techniques used to map the proton and carbon skeletons of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the aromatic protons, the methyl protons, and the single proton on the tetrafluoroethoxy tail.

Aromatic Protons: The benzene (B151609) ring is para-substituted, leading to a classic AA'BB' system, which often appears as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the acetyl group are expected to be downfield from those ortho to the tetrafluoroethoxy group.

Methyl Protons (-CH₃): A singlet corresponding to the three equivalent protons of the acetyl group would appear in the aliphatic region (typically δ 2.5-2.7 ppm). rsc.orgrsc.org

Fluoroethoxy Proton (-CF₂H): A characteristic triplet would be expected at a significantly downfield chemical shift (likely δ 5.8-6.5 ppm) due to the strong deshielding effect of the two adjacent fluorine atoms. This signal would be split into a triplet by coupling to the two fluorine atoms on the same carbon (²JHF).

Table 1: Predicted ¹H NMR Spectral Data for this compound based on Analogous Compounds

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to -COCH₃) | ~7.9-8.1 | Doublet |

| Aromatic (ortho to -OCF₂CF₂H) | ~7.1-7.3 | Doublet |

| Acetyl (-COCH₃) | ~2.6 | Singlet |

| Methoxy (-CF₂H) | ~5.8-6.5 | Triplet |

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Carbonyl Carbon (C=O): This signal is characteristic and appears far downfield, typically in the range of δ 195-200 ppm. rsc.orgscribd.com

Aromatic Carbons: Four signals would be expected for the aromatic ring carbons, with the carbon attached to the electron-withdrawing acetyl group and the carbon attached to the ether oxygen showing distinct chemical shifts.

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group would appear at the most upfield region, typically around δ 26-27 ppm. rsc.orgscribd.com

Fluoroethoxy Carbons (-OCF₂CF₂H): Two signals would be present for the two carbons in the ethoxy chain. These signals would exhibit splitting due to coupling with the attached fluorine atoms (¹JCF), resulting in triplets.

Table 2: ¹³C NMR Spectral Data for Acetophenone

| Carbon Atom | Chemical Shift (δ, ppm) rsc.org |

| C=O | 198.2 |

| C (quaternary, attached to C=O) | 137.1 |

| CH (para) | 133.1 |

| CH (ortho) | 128.6 |

| CH (meta) | 128.3 |

| CH₃ | 26.6 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific covalent bonds vibrate at characteristic frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

For this compound, the IR spectrum would be dominated by several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group would be expected in the region of 1680-1700 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

Aromatic C-H Stretch: Signals corresponding to the stretching of C-H bonds on the aromatic ring typically appear above 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon double bond stretching within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

C-F Stretch: The spectrum would also feature very strong and distinct absorption bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹, which are characteristic of C-F bond stretching.

C-O-C Stretch: The ether linkage would likely produce a strong C-O stretching band around 1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 4'-(Trifluoromethyl)acetophenone

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1690 |

| Aromatic C=C | ~1610, 1580, 1410 |

| C-F | ~1320, 1170, 1130 |

| Aromatic C-H | ~3050 |

Data is for a related fluorinated acetophenone and serves as an illustrative example.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information based on fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing the purity of a sample and confirming the molecular weight of the main component. For this compound, a GC-MS analysis would first separate the compound from any impurities. The subsequent mass spectrum would show the molecular ion peak (M⁺). Given the molecular formula C₁₀H₈F₄O₂, the molecular weight is 236.16 g/mol . The mass spectrum would be expected to show a prominent peak at m/z = 236.

The fragmentation pattern provides further structural evidence. Common fragmentation for acetophenones includes the loss of the methyl group (M-15) to form a benzoyl cation, and the formation of the acetyl cation.

[M]⁺: The molecular ion peak at m/z = 236.

[M - CH₃]⁺: A peak at m/z = 221, corresponding to the loss of the methyl group.

[C₈H₄F₄O]⁺: A potential peak at m/z = 205.

[CH₃CO]⁺: A peak at m/z = 43 from the acetyl cation.

High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its elemental composition.

Table 4: Calculated and Expected HRMS Data

| Formula | Calculated Exact Mass |

| C₁₀H₈F₄O₂ | 236.04546 |

The experimental measurement of a mass that matches this calculated value to within a few parts per million (ppm) provides definitive confirmation of the compound's molecular formula, distinguishing it from any other isomers or compounds with the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a complete picture of the molecular conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice and reveals the nature and geometry of intermolecular interactions that govern the solid-state architecture.

While a specific crystal structure for this compound has not been reported in the publicly accessible literature, the application of X-ray crystallography to this compound would yield invaluable insights into its stereochemistry and the influence of the tetrafluoroethoxy substituent on its solid-state properties. The analysis of related fluorinated ketones and acetophenone derivatives allows for a well-founded projection of the structural features that would be anticipated for this molecule.

The process of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined.

The crystal packing of this compound would likely be influenced by a combination of van der Waals forces and weaker intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds. The presence of the electronegative fluorine atoms and the oxygen atom of the carbonyl group provides potential sites for such interactions, which would play a crucial role in stabilizing the crystal lattice.

To illustrate the type of data obtained from a single-crystal X-ray diffraction experiment, a representative table of crystallographic parameters for a hypothetical analysis of this compound is provided below. It is important to note that this data is illustrative and does not represent experimentally determined values for this specific compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C10H8F4O2 |

| Formula Weight | 236.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.532(1) |

| b (Å) | 10.125(2) |

| c (Å) | 12.451(3) |

| α (°) | 90 |

| β (°) | 105.21(1) |

| γ (°) | 90 |

| Volume (ų) | 1037.8(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.512 |

| Absorption Coefficient (mm⁻¹) | 0.145 |

| F(000) | 480 |

| Crystal Size (mm³) | 0.25 x 0.18 x 0.15 |

| Theta range for data collection (°) | 2.50 to 27.50 |

| Reflections collected | 5680 |

| Independent reflections | 2380 [R(int) = 0.021] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

The structural data obtained from X-ray crystallography is fundamental for understanding the structure-property relationships of this compound and serves as a crucial benchmark for computational and spectroscopic studies.

Computational Chemistry Approaches to Fluorinated Acetophenones

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from stable conformations to the energies of molecular orbitals.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules, including fluorinated acetophenones. This method is favored for its balance of computational cost and accuracy. DFT calculations are instrumental in determining molecular properties and exploring the potential energy surfaces of chemical reactions.

For instance, studies on various para-substituted and 2'-fluoro-substituted acetophenones utilize DFT to elucidate conformational preferences. nih.govresearchgate.net Calculations can determine the relative stability of different conformers, such as the s-trans and s-cis isomers that arise from rotation around the bond connecting the carbonyl group and the aromatic ring. nih.govacs.org For many 2'-fluoro-substituted acetophenones, DFT calculations have confirmed that the s-trans conformer is significantly more stable, a finding supported by experimental NMR data. nih.gov The energy difference (ΔG) between conformers, calculated by DFT, can be used to predict their population distribution based on the Boltzmann distribution. nih.gov

DFT is also employed to calculate the barriers to internal rotation, providing insight into the molecule's flexibility. researchgate.net Furthermore, theoretical investigations into reaction mechanisms, such as reduction or fluorination pathways, often rely on DFT to map out the free energy profiles, identifying transition states and intermediates. researchgate.netacs.org

Table 1: Representative DFT-Calculated Properties for a Fluorinated Acetophenone (B1666503) Derivative Note: This table presents example data typical of DFT calculations for illustrative purposes, based on findings for related compounds.

| Property | Computational Method | Calculated Value |

|---|---|---|

| Energy Difference (ΔG) between cis/trans conformers | B3LYP/6-311G(d,p) | ~2-5 kcal/mol |

| Rotational Barrier (Acetyl Group) | B3LYP/6-311++G(2d,2p) | ~4-6 kcal/mol |

| Dipole Moment | mPW1PW91/6-311G(d,p) | ~2.5-3.5 D |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energies and spatial distributions of these orbitals are crucial for predicting how a molecule will interact with other reagents. youtube.comnumberanalytics.com

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com

The LUMO represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

In the context of 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone, the electron-withdrawing nature of the tetrafluoroethoxy group and the carbonyl group would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted acetophenone. FMO analysis helps rationalize the outcomes of various reactions, including cycloadditions and electrophilic or nucleophilic substitutions. wikipedia.orgslideshare.net The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability and electronic excitation properties.

Table 2: Example Frontier Molecular Orbital Energies Note: These values are illustrative of typical FMO energy ranges for aromatic ketones and are not specific to this compound.

| Orbital | Typical Energy Range (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -7.0 to -9.0 | Site of electron donation (nucleophilicity) |

| LUMO | -1.5 to -3.0 | Site of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 4.0 to 6.0 | Relates to chemical reactivity and stability |

A critical first step in any computational study is to find the molecule's minimum energy geometry, or its optimized structure. This is achieved by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The accuracy of this optimized geometry is highly dependent on the chosen level of theory and the basis set.

A basis set is a set of mathematical functions used to build the molecular orbitals. For fluorinated compounds, it is important to use basis sets that can adequately describe the electron distribution around the highly electronegative fluorine atoms. Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311G(d,p), are commonly used for initial geometry optimizations. nih.gov For higher accuracy, diffuse functions (e.g., 6-311++G(2d,2p)) may be added to better represent lone pairs and anions. researchgate.net

Calculations on 2'-fluoro-substituted acetophenones have utilized basis sets like mPW1PW91/6-311G(d,p) to obtain optimized geometries that show good agreement with X-ray crystallography data. nih.gov The choice of basis set is a compromise between desired accuracy and computational cost, with larger, more complex basis sets providing more accurate results but requiring significantly more computational resources. nih.gov

Molecular Simulations and Modeling of Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, molecular simulations using classical mechanics are better suited for studying the behavior of large ensembles of molecules, such as in liquids or at interfaces. These simulations rely on force fields to describe the interactions between atoms.

A force field is a set of parameters and potential energy functions that describe the forces between atoms in a system. For fluorinated substances, developing accurate force fields is challenging due to the unique electronic properties of the C-F bond. Standard force fields like AMBER, CHARMM, and OPLS often require re-parameterization to accurately model these compounds. nih.govacs.orgnih.gov

The development process typically involves:

Parameter Derivation: Non-bonded parameters (van der Waals and electrostatic charges) and bonded parameters (bond, angle, and dihedral terms) are derived. This is often done by fitting the force field energies and forces to high-level quantum chemistry calculations or experimental data (e.g., liquid densities, heats of vaporization). acs.orgacs.org

Validation: The new force field is tested by running molecular dynamics (MD) simulations and comparing the results against experimental data or properties not used in the parameterization. nih.govbu.edu For example, simulations of fluorinated amino acids using newly developed AMBER parameters showed good agreement with experimental NMR relaxation rates. nih.govbiorxiv.org

Recent efforts have focused on creating reliable force fields for per- and polyfluoroalkyl substances (PFAS), a class of compounds that includes the tetrafluoroethoxy moiety. acs.orgresearchgate.net These force fields are crucial for simulating the environmental fate and transport of these persistent chemicals. nih.govnih.gov

The ability of covalently bound fluorine to act as a hydrogen bond acceptor is a topic of ongoing discussion. chemistryviews.orgcas.cn Unlike the strong hydrogen bonds formed with oxygen or nitrogen, interactions involving organic fluorine (C-F···H-X) are generally considered weak. nih.govresearchgate.net

Computational studies and molecular simulations are vital for identifying and characterizing these weak interactions. DFT calculations on complexes of fluorinated acetophenones with hydrogen bond donors like phenol (B47542) have been used to investigate the competition between hydrogen bonding and other non-covalent interactions, such as π-stacking. nih.gov These studies help determine the preferred docking sites and the geometry of the resulting complex.

While a single C-F···H bond is weak, the cumulative effect of multiple such interactions can be significant in determining the conformation of molecules and the structure of materials in the solid state. cas.cn For a molecule like this compound, the fluorine atoms of the tetrafluoroethoxy group could potentially engage in weak hydrogen bonding with suitable donors, influencing its interactions with solvents or biological macromolecules. chemistryviews.orgresearchgate.net

Analysis of Fluorine's Influence on Aromatic π-Stacking Interactions

The introduction of fluorine atoms into aromatic systems, such as in the phenyl ring of this compound, profoundly alters the molecule's electronic properties and, consequently, its non-covalent interactions. researchgate.net Computational studies have been instrumental in elucidating the nuanced effects of fluorination on aromatic π-stacking interactions, which are critical in molecular recognition and crystal engineering. soton.ac.uk

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which reduces the electron density in the aromatic π-system. nih.gov This modulation of the ring's quadrupole moment is a key determinant of stacking geometry and energy. Unlike the electron-rich π-surface of benzene (B151609), which favors offset-stacked or T-shaped (edge-to-face) interactions with itself to minimize electrostatic repulsion, highly fluorinated rings have an electron-deficient π-surface. rsc.orgwikipedia.org This reversal of polarity allows for favorable face-to-face stacking interactions with electron-rich aromatic rings, a phenomenon driven by complementary electrostatic (quadrupole-quadrupole) interactions. libretexts.org

Computational analyses, often using methods like Density Functional Theory (DFT) with dispersion corrections, have quantified these interactions. For instance, studies on phenyl-pentafluorophenyl interactions have shown a preference for a coplanar, fully stacked geometry, in stark contrast to the skewed, edge-to-face contacts observed in phenyl-phenyl dimers. rsc.org The interaction between an electron-rich benzene and an electron-poor hexafluorobenzene (B1203771) can be described as a Lewis acid-base interaction, leading to the formation of a stable co-crystal with alternating stacked pillars. libretexts.orgnih.govnih.gov

For this compound, the tetrafluoroethoxy group renders the aromatic ring electron-deficient. Computational models would predict that this ring would engage in favorable π-stacking interactions with electron-rich aromatic systems. These calculations can predict optimal stacking geometries (e.g., sandwich vs. parallel-displaced) and interaction energies, providing insight into its binding behavior with biological macromolecules or its solid-state packing. nih.gov

| Interacting System | Predominant Interaction Geometry | Driving Force | Reference |

|---|---|---|---|

| Phenyl–Phenyl | Skewed / Edge-to-Face | Electrostatic Repulsion (π-π) Minimized | rsc.org |

| Phenyl–Pentafluorophenyl | Coplanar / Fully Stacked | Favorable Quadrupole-Quadrupole Electrostatics | rsc.org |

| Pentafluorophenyl–Pentafluorophenyl | Partially Stacked | π Overlap / Electrostatics | rsc.org |

| Benzene–Hexafluorobenzene | Alternating Stacked Pillars | Lewis Acid-Base (π-π) Interaction | nih.govnih.gov |

Computational Modeling of Hydration Free Energies and Water Networks

The hydration free energy (ΔG_hyd) is a fundamental thermodynamic quantity that dictates a molecule's solubility and partitioning behavior between aqueous and non-polar environments. nih.gov Computational methods provide a powerful means to predict ΔG_hyd and to visualize the intricate network of water molecules surrounding a solute like this compound. researchgate.netarxiv.org

Alchemical free energy calculations, typically performed using molecular dynamics (MD) simulations, are a state-of-the-art method for computing hydration free energies. nih.govescholarship.org This technique involves computationally "transforming" the solute into a non-interacting "dummy" particle in both the gas phase and in a solvent box, allowing for the calculation of the free energy difference. The accuracy of these calculations is highly dependent on the quality of the force field used to describe the intermolecular interactions. arxiv.org

QM/MM (Quantum Mechanics/Molecular Mechanics) MD simulations can provide a more accurate description of these interactions by treating the solute at a quantum mechanical level while the bulk solvent is modeled classically. dntb.gov.uamdpi.com These simulations can reveal the detailed structure of the hydration shell, including the average number of hydrogen bonds, their geometry, and the orientation of water molecules in the first solvation shell. mdpi.com

| Compound | Experimental ΔG_hyd (kcal/mol) | Calculated ΔG_hyd (kcal/mol) | Reference |

|---|---|---|---|

| Methane | 2.03 | 2.07 | nih.gov |

| Benzene | -0.86 | -0.74 | nih.gov |

| Fluorobenzene | -0.73 | -0.90 | nih.gov |

| Octafluorocyclobutane | 3.43 | 2.67 | nih.govescholarship.org |

Prediction of Reactivity and Selectivity using Computational Methods

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions involving fluorinated ketones. cecam.org For this compound, these methods can elucidate the reactivity of the carbonyl group, which is influenced by the strongly electron-withdrawing tetrafluoroethoxy substituent on the phenyl ring.

Quantum mechanical (QM) methods, such as DFT, are used to map the potential energy surface of a reaction. nih.gov By calculating the energies of reactants, transition states, and products, researchers can determine activation energy barriers and reaction enthalpies. researchgate.net This information allows for the prediction of reaction rates and the determination of the most favorable reaction pathway among several possibilities. For example, a computational study of the reaction of the fluorine atom with acetone (B3395972) revealed two competing pathways—direct hydrogen abstraction and addition to the C=O double bond—and successfully predicted the branching ratios. nih.govresearchgate.net

These predictive capabilities are crucial in understanding reaction mechanisms and in designing new synthetic routes. scispace.comsapub.org For this compound, computational studies could predict its behavior in reactions such as reductions, oxidations, or condensations, guiding experimental efforts and helping to rationalize observed outcomes regarding regioselectivity and stereoselectivity. researchgate.net

| Computational Method | Predicted Property | Application to Fluorinated Ketones | Reference |

|---|---|---|---|

| DFT Calculations | Potential Energy Surface, Activation Barriers | Predicting reaction pathways and rates (e.g., nucleophilic addition) | nih.gov |

| Quantum Mechanical Modeling | Intrinsic Electrophilicity of Carbonyl Carbon | Correlating electronic structure with inhibitory activity against enzymes | nih.gov |

| RRKM Theory | Temperature- and Pressure-Dependent Rate Constants | Modeling reaction kinetics under various conditions | nih.gov |

| Frontier Molecular Orbital (FMO) Theory | LUMO Energy and Location | Identifying the most likely site for nucleophilic attack | emerginginvestigators.org |

Computational Studies on Conformation and Tautomerism of Fluorinated Ketones

Molecules containing a ketone functional group, such as this compound, can potentially exist in equilibrium with their enol tautomers. katwacollegejournal.comresearchgate.net The position of this keto-enol equilibrium is a critical determinant of the compound's chemical properties and reactivity. Computational studies provide invaluable insights into the relative stabilities of these tautomers and the various conformations the molecule can adopt. psu.edunih.gov

The equilibrium between keto and enol forms is sensitive to the molecular structure, solvent, and temperature. katwacollegejournal.compsu.edu Fluorine substitution can exert a strong influence on this balance. For instance, studies on acetoacetyl fluoride (B91410) have shown that while the diketo form is overwhelmingly predominant in the liquid phase (>90%), the enol tautomer is more volatile and is the major species in the gas phase. psu.edursc.org This highlights the importance of considering the physical state when studying tautomerism.

Using quantum chemical calculations, the geometries of both the keto and enol forms of this compound can be optimized to find their lowest energy structures. By computing their relative Gibbs free energies (ΔG), the equilibrium constant (K_eq) for the tautomerization process can be predicted. katwacollegejournal.com These calculations can be performed for the gas phase and can also incorporate solvent effects using implicit (e.g., PCM) or explicit solvation models to better reflect solution-phase behavior. katwacollegejournal.comresearchgate.net

Furthermore, computational methods can explore the conformational landscape of the molecule. For this compound, this includes rotation around the C-C bond connecting the carbonyl to the phenyl ring and rotation around the bonds within the tetrafluoroethoxy group. By identifying the global minimum energy conformation, researchers can understand the molecule's preferred shape, which is crucial for its interaction with other molecules.

| Compound | Phase / Solvent | Predominant Tautomer (Experimental/Computational) | Reference |

|---|---|---|---|

| Acetylacetone | Gas Phase, CCl4 | Enol | katwacollegejournal.com |

| Acetylacetone | Pure Water | Keto | katwacollegejournal.com |

| Acetoacetyl Fluoride | Gas Phase | Enol | psu.edursc.org |

| Acetoacetyl Fluoride | Neat Liquid | Diketo (>90%) | psu.edursc.org |

Applications and Emerging Research Directions for 4 1,1,2,2 Tetrafluoroethoxy Acetophenone in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Transformations

4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone is a valuable synthetic intermediate due to the presence of two key reactive sites: the ketone functional group and the activated aromatic ring. The acetophenone (B1666503) moiety can undergo a wide range of well-established organic transformations, making it a versatile scaffold for constructing more complex molecular architectures.

The carbonyl group is a hub for chemical reactivity. It can be:

Reduced to form the corresponding alcohol, 1-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)ethanol, which introduces a chiral center and a site for further functionalization, such as ether or ester formation.

Undergo nucleophilic addition with organometallic reagents (e.g., Grignard or organolithium reagents) to create tertiary alcohols, expanding the carbon skeleton.

Serve as a substrate in condensation reactions , such as the aldol (B89426) condensation, to form α,β-unsaturated ketones, which are themselves important intermediates.

Be converted into other functional groups, for instance, through reductive amination to synthesize substituted amines.

Furthermore, the protons on the methyl group adjacent to the carbonyl are acidic and can be removed to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, including alkylation and acylation, allowing for the elaboration of the side chain. The aromatic ring, influenced by the electron-withdrawing nature of the acetyl and tetrafluoroethoxy groups, is amenable to electrophilic aromatic substitution, although the specific directing effects would need to be considered for regioselective transformations. This dual reactivity makes this compound a foundational component for building a diverse library of fluorinated compounds.

Contributions to Catalytic Systems and Processes

While fluorinated motifs are increasingly important in catalyst design, specific applications of this compound in this domain are not extensively documented in publicly available literature. However, the principles behind the use of such compounds can be discussed.

The incorporation of fluorinated ponytails, such as the 1,1,2,2-tetrafluoroethoxy group, into ligands or catalyst structures is a known strategy to modify the catalyst's properties. Fluorinated segments can enhance a catalyst's solubility in fluorous solvents, facilitating catalyst recovery through fluorous biphasic catalysis. This technique allows for the easy separation of the catalyst from the reaction products, which remain in the organic phase, contributing to greener and more sustainable chemical processes.

Moreover, the strong electron-withdrawing nature of fluorinated alkyl groups can tune the electronic properties of a metal center in a catalyst. By modifying the ligands with groups derived from this compound, it is theoretically possible to influence the catalytic activity, selectivity, and stability of the resulting organometallic complex. While this specific building block has not been prominently featured in catalysis research, its structural elements are consistent with those used in the broader field of fluorinated catalyst design.

Strategies for Designing Fluorinated Molecules with Tunable Properties for Medicinal and Agrochemical Research

The primary utility of this compound lies in its role as a precursor for bioactive molecules. The 1,1,2,2-tetrafluoroethoxy group (-OCHF₂CF₂) is a bioisostere for other functionalities and imparts properties that are highly desirable in drug and pesticide discovery.

The introduction of this fluorinated moiety can significantly alter a molecule's properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the tetrafluoroethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable group with -OCHF₂CF₂ can block metabolic hotspots, thereby increasing the half-life and bioavailability of a drug candidate.

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins. The tetrafluoroethoxy group provides a substantial boost in lipophilicity.

Binding Affinity: The highly polarized C-F bonds can engage in favorable dipole-dipole, hydrogen bonding, and multipolar interactions within a protein's active site, potentially increasing the binding affinity and selectivity of the molecule for its target.

Conformational Control: The steric bulk and electronic nature of the fluorine atoms can influence the preferred conformation of a molecule. This conformational locking can pre-organize the molecule into a bioactive shape, leading to enhanced potency.

Table 1: Physicochemical Properties Conferred by Fluorinated Groups in Drug Design

| Property | Effect of 1,1,2,2-Tetrafluoroethoxy Group | Rationale |

|---|---|---|

| Metabolic Stability | Increased | High bond energy of C-F bonds resists enzymatic cleavage. |

| Lipophilicity (LogP) | Increased | Fluorine atoms are hydrophobic, enhancing partitioning into lipids. |

| Binding Interactions | Can be enhanced | Ability to form hydrogen bonds, dipole-dipole, and multipolar interactions. |

| pKa | Lowered (for adjacent groups) | Strong electron-withdrawing inductive effect. |

| Molecular Conformation | Influenced | Steric and electronic effects can restrict bond rotation. |

Future Research Avenues in the Synthesis, Reactivity, and Applications of Fluorinated Acetophenones

The field of organofluorine chemistry continues to expand, and fluorinated acetophenones, including this compound, are poised to play a significant role in future innovations. Several key research avenues are emerging.

One promising direction is the development of novel synthetic methodologies that utilize fluorinated acetophenones as key building blocks. This includes the discovery of new catalytic transformations that can selectively functionalize the molecule at different positions, allowing for more efficient and modular syntheses of complex fluorinated targets. Asymmetric catalysis to control the stereochemistry of products derived from these acetophenones is also a critical area for future exploration.

In medicinal and agrochemical research, the focus will likely be on incorporating the 1,1,2,2-tetrafluoroethoxy group and other novel fluorinated motifs into new classes of therapeutic agents and crop protection chemicals. There is a continuous need for compounds with novel modes of action, particularly to combat drug and pesticide resistance. Building blocks like this compound provide a reliable route to novel chemical entities that can be screened for such activities.

Furthermore, there is growing interest in the application of fluorinated compounds in materials science. The unique properties imparted by fluorine could be leveraged in the design of advanced polymers, liquid crystals, and other high-performance materials. Future research may explore the polymerization of derivatives of fluorinated acetophenones or their use as additives to create materials with enhanced thermal stability, chemical resistance, and specific electronic properties. The continued exploration of the synthesis, reactivity, and application of these compounds will undoubtedly open doors to new scientific and technological advancements.

Q & A

Q. What are the optimal synthetic routes for 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone?

Methodological Answer: The synthesis of fluorinated acetophenone derivatives typically involves nucleophilic aromatic substitution or coupling reactions. For this compound, a plausible route includes:

Reagent Selection : React 4-hydroxyacetophenone with 1,1,2,2-tetrafluoroethyl iodide in the presence of a base (e.g., K₂CO₃) to substitute the hydroxyl group with the tetrafluoroethoxy moiety.

Reaction Conditions : Conduct the reaction in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.

Table 1: Comparison of Synthetic Methods for Fluorinated Acetophenones

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 65–75 | K₂CO₃, DMF, 80°C, 18 hrs | Extrapolated from |

| Copper-Catalyzed Coupling | 50–60 | CuSO₄, pH 4, benzene extraction | Adapted from |

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer: Key characterization techniques include:

NMR Spectroscopy :

- ¹H NMR : A singlet at δ 2.6 ppm (acetophenone methyl group) and aromatic protons split due to fluorine coupling.

- ¹⁹F NMR : Distinct signals for CF₂ groups in the tetrafluoroethoxy moiety (δ -120 to -140 ppm).

Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 254.05 (C₁₀H₇F₄O₂).

IR Spectroscopy : Peaks at 1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretches).

Reference Data from Analogous Compounds:

- InChI Key patterns for fluorinated acetophenones (e.g.,

RGXSGIKEBHONGU-UHFFFAOYSA-N) suggest similar fragmentation pathways.

Q. What are the key physicochemical properties of this compound?

Methodological Answer: Critical properties include:

Solubility : Low in water; soluble in DCM, DMF, or THF.

Stability : Hydrolytically stable under acidic conditions but may degrade in strong bases due to fluorine substitution.

Melting Point : Estimated 90–100°C (based on analogs like 4'-fluoro-2'-hydroxyacetophenone, m.p. 65°C ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for fluorinated acetophenone syntheses?

Methodological Answer: Discrepancies often arise from:

pH Sensitivity : Fluorination reactions are highly pH-dependent. For example, yields drop below pH 3 due to protonation of intermediates .

Temperature Control : Side reactions (e.g., over-fluorination) occur above 100°C. Use precise thermoregulation (±2°C).

Statistical Analysis : Apply Design of Experiments (DoE) to optimize variables (pH, temperature, solvent ratio).

Q. What strategies enhance the stability of this compound during storage?

Methodological Answer:

Storage Conditions : Keep under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation.

Purity Checks : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to monitor decomposition.

Additives : Use stabilizers like BHT (0.1%) to inhibit radical-mediated degradation .

Q. How to design enzyme interaction studies for fluorinated acetophenones?

Methodological Answer:

Assay Design :

- Use fluorescence quenching assays to monitor binding to target enzymes (e.g., cytochrome P450).

- Compare inhibition constants (Kᵢ) with non-fluorinated analogs to assess fluorine’s role .

Crystallography : Co-crystallize the compound with enzymes (e.g., hydrolases) to map binding pockets.

Table 2: Example Enzyme Assay Conditions

| Enzyme | Buffer (pH) | Substrate | Detection Method | Reference |

|---|---|---|---|---|

| Cytochrome P450 | 7.4 (PBS) | NADPH | Fluorescence | Adapted from |

Q. What computational methods predict the reactivity of this compound?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites.

MD Simulations : Model interactions with biological targets (e.g., lipid membranes) using GROMACS.

Q. How does the tetrafluoroethoxy group influence biochemical activity compared to other fluorinated moieties?

Methodological Answer:

Electron-Withdrawing Effects : The -OCH₂CF₂CF₂H group increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions.

Hydrogen Bonding : Fluorine atoms participate in weak H-bonds, altering binding affinity in enzyme pockets .

Comparative Studies : Use SAR analysis to contrast with trifluoromethoxy (e.g., 3'-(Trifluoromethoxy)acetophenone ) or difluoro analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.